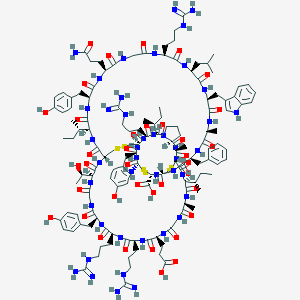
2,4,5-Trifluoro-3-methoxybenzoic acid
Overview
Description
2,4,5-Trifluoro-3-methoxybenzoic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol . It is characterized by the presence of three fluorine atoms and one methoxy group attached to a benzoic acid core. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trifluoro-3-methoxybenzoic acid is typically synthesized through a series of substitution reactionsOne common method includes the use of appropriate chemical reagents to substitute the hydrogen atoms on the benzene ring with fluorine atoms and a methoxy group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It readily forms complexes with organotin (IV) compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from reactions involving this compound include quinolone derivatives and various organometallic complexes .
Scientific Research Applications
2,4,5-Trifluoro-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules, including quinolone derivatives.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoic acid can be compared with other fluorinated benzoic acids, such as:
- 2,4,5-Trifluorobenzoic acid
- 3-Methoxybenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The unique combination of three fluorine atoms and a methoxy group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJHZWWMKFQKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286858 | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-65-1 | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-trifluoro-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MFBA possesses the following characteristics []:
- Spectroscopic Data: Infrared (FTIR) and Raman spectroscopy have been utilized to analyze the vibrational frequencies of MFBA, providing insights into its molecular structure. These spectra were compared with Density Functional Theory (DFT) calculations at the B3LYP level of theory to further understand the vibrational modes and structural characteristics [].
A: One established synthetic route for MFBA starts with tetrafluorophthalimide. This compound undergoes reactions with an alkali metal hydroxide, a methylating agent, a non-oxidizing acid, and finally a decarboxylating agent to yield MFBA []. Other methods utilize 3-methoxy-2,4,5-trifluorobenzoic acid as a starting material, which undergoes a multi-step synthesis involving acylation, condensation, and hydrolysis reactions to yield pharmaceutical compounds like gatifloxacin [, ].
A: MFBA serves as a crucial building block in organic synthesis, especially in the pharmaceutical industry [, ]. It is a precursor for synthesizing various pharmaceuticals, notably the antibiotic gatifloxacin []. This fluoroquinolone antibiotic displays broad-spectrum activity against gram-positive and gram-negative bacteria. MFBA is also employed in the synthesis of other quinolone antibiotics such as lomefloxacin, specifically its C-8 hydroxyl substituted derivative, which is studied as a photolysis impurity [].
A: DFT calculations, particularly using the B3LYP functional, have been employed to investigate various aspects of MFBA. These include studying its molecular vibrations, optimized structural parameters, and electronic properties []. Additionally, NBO analysis and frontier molecular orbital (LUMO-HOMO) calculations have provided insights into intramolecular charge transfer interactions within the molecule [].
A: Computational studies utilizing DFT calculations have investigated the NLO properties of MFBA []. The first hyperpolarizability (β), a key parameter for NLO materials, was calculated along with the total dipole moment. These findings suggest that MFBA could potentially be used in NLO applications, although experimental verification is still needed [].
A: MFBA can act as a ligand in coordination complexes. For example, a cobalt(II) complex featuring MFBA, 1,10-phenanthroline, and water ligands has been structurally characterized through single-crystal X-ray diffraction []. This reveals MFBA's ability to coordinate through its carboxylate group to metal centers, paving the way for potential applications in materials science and catalysis.
A: Recent studies have focused on synthesizing and characterizing organotin(IV) complexes incorporating MFBA and other ligands like 4,4′-bipyridine []. This research explores the structural diversity and potential applications of these complexes, which may exhibit interesting properties suitable for various fields such as catalysis and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

